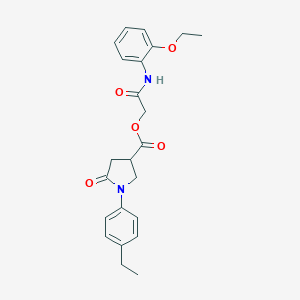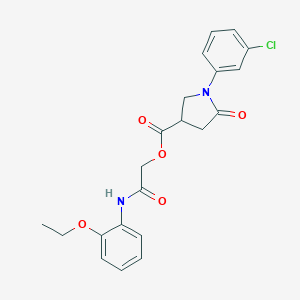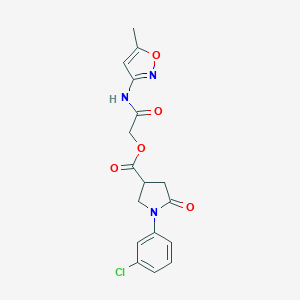![molecular formula C22H21NO5 B270960 N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MPPF, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
Wirkmechanismus
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP. By blocking the 5-HT1A receptor, this compound increases the release of serotonin and other neurotransmitters, leading to anxiolytic, antidepressant, and anti-stress effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Anxiolytic and antidepressant effects: this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models.
- Anti-stress effects: this compound has been shown to reduce the stress response and improve coping behavior in animal models.
- Cognitive enhancement: this compound has been shown to improve cognitive function, including learning and memory, in animal models.
- Neuroprotective effects: this compound has been shown to protect against neuronal damage and improve neuronal survival in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
- Development of more potent and selective 5-HT1A receptor antagonists.
- Investigation of the effects of this compound on other neurotransmitter systems, such as dopamine, glutamate, and GABA.
- Study of the role of the 5-HT1A receptor in the pathophysiology of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
- Development of new this compound derivatives with improved solubility and pharmacokinetic properties.
- Investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting from the reaction of 2-methoxyphenol with 4-bromoanisole in the presence of a base to form 4-(2-methoxyphenoxy)phenol. This intermediate is then converted to the corresponding carboxylic acid and reacted with 2,3-epoxy-1-propanol to form the cyclopentenone derivative. The final step involves the reduction of the cyclopentenone with sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the effects of 5-HT1A receptor activation on anxiety, depression, stress, and cognitive function. This compound has also been used to study the interaction between the 5-HT1A receptor and other neurotransmitter systems, such as dopamine, glutamate, and GABA.
Eigenschaften
Molekularformel |
C22H21NO5 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
N-[4-(2-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H21NO5/c1-26-16-4-2-3-5-17(16)27-14-8-6-13(7-9-14)23-21(24)19-12-10-15-18(11-12)28-22(25)20(15)19/h2-9,12,15,18-20H,10-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
XDGVDCRIUNNEGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)